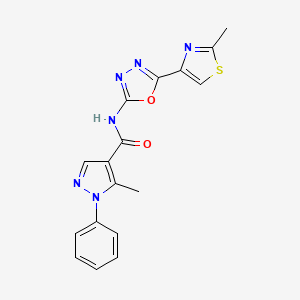

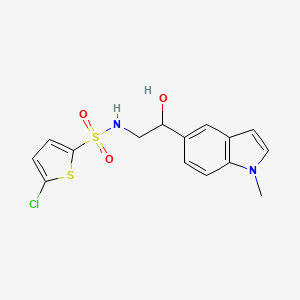

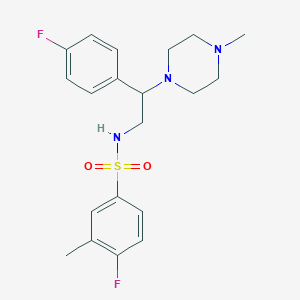

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMNB is a synthetic compound that was first synthesized in 1960 by J. W. Cook and J. R. Johnson. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). DMNB has been used in various scientific research studies due to its unique properties, including its ability to interact with proteins and enzymes.

科学的研究の応用

Electrochemical Behaviors and Determinations

The electrochemical behaviors of compounds structurally related to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, such as N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, have been investigated through various techniques. These studies have shown that these compounds can be quantitatively determined rapidly and sensitively using differential pulse voltammetry (DPV) and square wave voltammetry (SWV), highlighting their potential for precise electrochemical analysis (Zeybek et al., 2009).

Synthesis of Quinazolino-1,3-benzothiazine Derivatives

Research into the synthesis of quinazolino-1,3-benzothiazine derivatives from N-(3,4-dimethoxyphenylthiomethyl)-2-nitrobenzamide derivatives has led to the creation of new heterocyclic ring systems. These compounds, upon further reactions, yield structures that could have significant biological activities, suggesting their utility in developing novel therapeutic agents (Szabo et al., 1992).

Hypoxia-selective Antitumor Agents

Studies on regioisomers of hypoxia-selective cytotoxins related to the chemical class of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide have demonstrated that these compounds exhibit varying degrees of cytotoxicity under hypoxic conditions. This research provides insight into the structural features that contribute to the selectivity and potency of these agents, suggesting their potential application in cancer therapy (Palmer et al., 1996).

Crystal Engineering with Hydrogen and Halogen Bonds

Investigations into crystal engineering utilizing hydrogen and halogen bonds have included studies on compounds like 4-nitrobenzamide, which share structural motifs with N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide. These studies highlight the potential for designing novel crystal structures through the manipulation of specific intermolecular interactions, paving the way for advanced material sciences applications (Saha et al., 2005).

Antibacterial Activity

Research into the antibacterial activity of benzothiazole derivatives, including those substituted with nitro groups, against various pathogens, such as Streptococcus pyogenes and Pseudomonas aeruginosa, has shown promising results. These studies underscore the therapeutic potential of these compounds in addressing antibiotic resistance, a growing concern in public health (Gupta, 2018).

特性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-11-7-8-12(24-2)14-13(11)17-16(25-14)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKASAWIEGLUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)

![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)

![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)